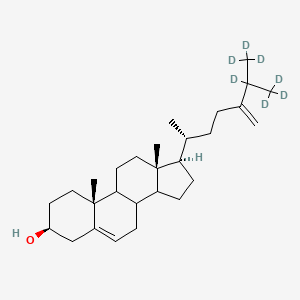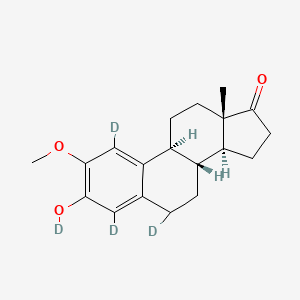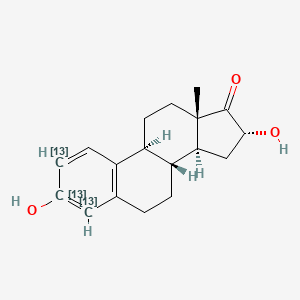
(±)-Prasugrel-d3(acetate-d3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Prasugrel-d3(acetate-d3) is a deuterated form of Prasugrel, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Prasugrel, as the incorporation of deuterium atoms can influence the metabolic stability and absorption of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Prasugrel-d3(acetate-d3) involves the incorporation of deuterium atoms into the Prasugrel molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuterium Exchange Reactions: Using deuterated solvents such as deuterated acetic acid or deuterated methanol to replace hydrogen atoms with deuterium.
Deuterated Reagents: Utilizing deuterated reagents like deuterated acetic anhydride in the acetylation step to introduce deuterium atoms into the acetate group.
Industrial Production Methods: Industrial production of (±)-Prasugrel-d3(acetate-d3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large-scale deuterium exchange reactions using deuterated solvents and reagents.
Purification: Purification steps such as crystallization or chromatography to isolate the deuterated compound with high purity.
化学反应分析
Types of Reactions: (±)-Prasugrel-d3(acetate-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized derivatives of Prasugrel-d3.
Reduction: Reduced forms of Prasugrel-d3.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
(±)-Prasugrel-d3(acetate-d3) is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Prasugrel in the body.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and metabolites of Prasugrel.
Drug Interaction Studies: Used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of Prasugrel.
Biological Research: Employed in studies related to platelet aggregation and cardiovascular diseases.
Industrial Applications: Utilized in the development and optimization of Prasugrel formulations and delivery systems.
作用机制
(±)-Prasugrel-d3(acetate-d3) exerts its effects by inhibiting platelet aggregation. The mechanism involves:
Molecular Targets: The active metabolite of Prasugrel irreversibly binds to the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP) from activating the receptor.
Pathways Involved: This inhibition blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation and thrombus formation.
相似化合物的比较
Clopidogrel: Another antiplatelet medication with a similar mechanism of action but different metabolic pathways.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure and pharmacokinetic profile.
Cangrelor: An intravenous P2Y12 receptor antagonist with rapid onset and offset of action.
Uniqueness of (±)-Prasugrel-d3(acetate-d3):
Deuterium Incorporation: The presence of deuterium atoms enhances the metabolic stability and alters the pharmacokinetics of the compound.
Research Applications: Its use in pharmacokinetic and metabolic studies provides valuable insights into the behavior of Prasugrel in the body.
属性
CAS 编号 |
1127253-02-4 |
|---|---|
分子式 |
C20H17D3FNO3S |
分子量 |
376.46 |
纯度 |
95% by HPLC; 98% atom D |
相关CAS编号 |
150322-43-3 (unlabelled) |
同义词 |
(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate |
标签 |
Prasugrel Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)



![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

